molecular formula C13H16BF3O3 B2784502 2-(3-(Difluoromethoxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1641578-50-8

2-(3-(Difluoromethoxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2784502
CAS No.: 1641578-50-8
M. Wt: 288.07
InChI Key: CBYJISDRXWPTNP-UHFFFAOYSA-N
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Description

2-(3-(Difluoromethoxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C13H16BF3O3 and its molecular weight is 288.07. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound 2-(3-(Difluoromethoxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is currently unknown

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with its targets to form new carbon-carbon bonds, leading to changes in the molecular structure.

Biochemical Pathways

Biochemical pathways are a series of chemical reactions in a cell that build and breakdown molecules for cellular processes The compound could potentially affect these pathways, leading to changes in the production or degradation of certain molecules

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . Understanding these effects is crucial for determining the therapeutic potential of the compound. This includes understanding how the compound affects cellular processes, such as cell growth, differentiation, and death, and how these effects translate into changes at the tissue and organism levels.

Properties

IUPAC Name

2-[3-(difluoromethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3O3/c1-12(2)13(3,4)20-14(19-12)8-5-9(15)7-10(6-8)18-11(16)17/h5-7,11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYJISDRXWPTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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